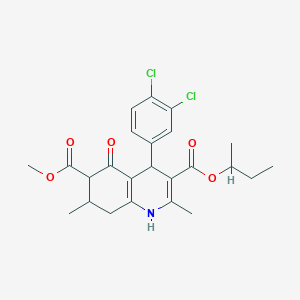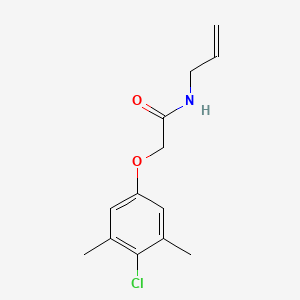![molecular formula C21H19NO2S2 B4549540 5-[4-(allyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4549540.png)
5-[4-(allyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-[4-(allyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H19NO2S2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.08572120 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Protein Kinase Inhibition The compound family, including 5-[4-(allyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, is noted for its potential in the design and synthesis of new inhibitors targeting protein kinases such as DYRK1A. The microwave-assisted synthesis of these compounds has led to the identification of lead compounds showing nanomolar inhibition potency. This highlights their application in developing treatments for neurological or oncological disorders where DYRK1A plays a significant role (Bourahla et al., 2021).
Supramolecular Structure Analysis Research on the supramolecular structures of this compound derivatives has provided insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This structural analysis contributes to understanding the compound's potential applications in drug design, leveraging their specific molecular interactions (Delgado et al., 2005).
Anticancer Activity Exploration This compound and its analogs have been investigated for their anticancer activities, showing effectiveness in inducing apoptosis in cancer cells selectively over normal cells. This selective cytotoxicity, not influenced by P-glycoprotein status, underscores the potential for developing novel anticancer therapeutics based on the thiazolidinone scaffold (Wu et al., 2006).
Antimicrobial and Antifungal Properties Compounds in this class have demonstrated potent antimicrobial effects against a range of Gram-positive microorganisms and specific Gram-negative bacteria, indicating their potential as novel antimicrobial agents. Moreover, their antifungal activities suggest a promising avenue for the development of new antifungal drugs, possibly with mechanisms related to glucose transport disruption (Vicini et al., 2006).
Synthesis and Hypoglycemic Activity The synthesis of novel derivatives containing the thiazolidinone ring has been explored for potential hypoglycemic activities. These efforts aim to discover new therapeutic agents for managing diabetes mellitus, showcasing the broad applicability of this chemical framework in medicinal chemistry (Liu et al., 2008).
Propiedades
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S2/c1-2-14-24-18-10-8-17(9-11-18)15-19-20(23)22(21(25)26-19)13-12-16-6-4-3-5-7-16/h2-11,15H,1,12-14H2/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUXFZKZMDBLD-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4549463.png)
![2-(Butylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4549466.png)


![6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B4549498.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide](/img/structure/B4549510.png)
![3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4549515.png)
![3-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4549523.png)
![(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B4549530.png)
![(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B4549538.png)
![5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B4549558.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B4549564.png)
![2-HYDROXY-5-({[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B4549571.png)
![2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4549572.png)
